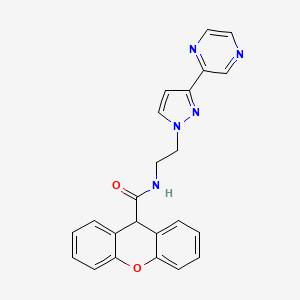

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-9H-xanthene-9-carboxamide

Description

N-(2-(3-(Pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-9H-xanthene-9-carboxamide is a heterocyclic compound featuring a xanthene core substituted with a carboxamide group linked to a pyrazine-pyrazole-ethyl moiety. The xanthene scaffold is known for its planar aromatic structure, which often enhances π-π stacking interactions in biological systems, while the pyrazine and pyrazole groups contribute to hydrogen bonding and metal coordination capabilities.

Properties

IUPAC Name |

N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]-9H-xanthene-9-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N5O2/c29-23(26-12-14-28-13-9-18(27-28)19-15-24-10-11-25-19)22-16-5-1-3-7-20(16)30-21-8-4-2-6-17(21)22/h1-11,13,15,22H,12,14H2,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMCHBAPXUINWMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCCN4C=CC(=N4)C5=NC=CN=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-9H-xanthene-9-carboxamide typically involves multi-step organic reactions. One common route includes:

Formation of the Pyrazole Moiety: Starting with pyrazine-2-carboxylic acid, it undergoes cyclization with hydrazine to form the pyrazole ring.

Linking to Xanthene: The pyrazole derivative is then reacted with 9H-xanthene-9-carboxylic acid chloride in the presence of a base such as triethylamine to form the final compound.

Industrial Production Methods

Industrial production may involve similar steps but optimized for large-scale synthesis. This includes:

Batch Reactors: For controlled reaction conditions.

Continuous Flow Reactors: For improved efficiency and scalability.

Purification Techniques: Such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

Oxidation: Using oxidizing agents like potassium permanganate.

Reduction: With reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products

Oxidation: Can lead to the formation of carboxylic acids or ketones.

Reduction: Typically yields alcohols or amines.

Substitution: Results in various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

Catalysis: Used as a ligand in metal-catalyzed reactions.

Material Science: Incorporated into polymers for enhanced properties.

Biology

Fluorescent Probes: Due to its xanthene core, it can be used in imaging applications.

Enzyme Inhibition: Potential inhibitor for specific enzymes due to its structural complexity.

Medicine

Drug Development: Investigated for its potential as an anti-cancer or anti-inflammatory agent.

Industry

Dyes and Pigments: Utilized in the production of high-performance dyes.

Mechanism of Action

The compound exerts its effects through various mechanisms depending on its application:

Molecular Targets: Can interact with enzymes, receptors, or DNA.

Pathways Involved: May inhibit specific signaling pathways in cancer cells or modulate enzyme activity in biochemical assays.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Differences

The compound’s xanthene core distinguishes it from carbazole derivatives (e.g., N-substituted carbazoles in –5) and fluorene-based analogs (e.g., 2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid in ). Xanthene’s oxygen atom introduces polarity and conformational rigidity compared to carbazole’s nitrogen-containing tricyclic system, which may influence solubility and binding affinity .

Substituent Functionality

- Pyrazine-Pyrazole-Ethyl Chain: This moiety is unique among the referenced compounds.

- However, its attachment to xanthene (vs. carbazole in ) may sterically hinder interactions with deep binding pockets .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Physicochemical Properties (Inferred)

| Property | Target Compound | Carbazole Analogs () | Fluorene Analogs () |

|---|---|---|---|

| Molecular Weight | ~450–500 g/mol | ~350–400 g/mol | ~350 g/mol |

| LogP (Predicted) | 3.5–4.0 | 2.8–3.5 | 2.0–2.5 |

| Hydrogen Bond Acceptors | 8 | 6–7 | 5 |

Q & A

Q. Analytical validation :

- HPLC monitors reaction progress and purity (>95% purity threshold) .

- NMR spectroscopy (¹H/¹³C) confirms structural integrity, with emphasis on pyrazine proton signals (δ 8.5–9.5 ppm) and xanthene aromatic resonances .

- Mass spectrometry validates molecular weight (e.g., [M+H]⁺ ≈ 508.5 g/mol, calculated) .

Basic: What physicochemical properties influence bioavailability, and how are they characterized?

Key properties include:

| Property | Method/Value | Relevance |

|---|---|---|

| Solubility | Soluble in DMF, DMSO; low in H₂O | Dictates formulation strategies |

| Molecular Weight | ~508.5 g/mol | Impacts membrane permeability |

| LogP | Predicted ~3.2 (via computational tools) | Affects pharmacokinetics |

Characterization methods:

- HPLC-UV for solubility profiling .

- Partition coefficient assays (e.g., octanol-water) .

Advanced: How can reaction conditions be optimized to enhance yield and purity?

Q. Methodological strategies :

- Solvent screening : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

- Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes vs. 24 hours) and increases yield by 15–20% .

- Temperature gradients : Stepwise heating (e.g., 60°C → 100°C) minimizes side reactions .

- In-line HPLC monitoring identifies optimal termination points for each step .

Q. Data-driven optimization :

- Use a Design of Experiments (DoE) approach to model interactions between variables (e.g., solvent volume, catalyst loading) .

Advanced: How to resolve contradictions in spectroscopic data during structural confirmation?

Case example : Discrepancies in NMR peak assignments for pyrazole vs. pyrazine protons.

- Multi-technique validation :

- 2D NMR (COSY, HSQC) clarifies proton-proton and carbon-proton correlations .

- X-ray crystallography provides absolute stereochemical confirmation (if crystals are obtainable) .

- DFT computational modeling predicts theoretical spectra for comparison with experimental data .

Q. Contingency for impurities :

- Preparative HPLC isolates pure fractions for reanalysis .

Advanced: How does the pyrazine-pyrazole-xanthene architecture influence biological interactions?

Q. Mechanistic insights :

- The pyrazine ring acts as a hydrogen-bond acceptor, enhancing binding to kinase ATP pockets (e.g., EGFR, VEGFR) .

- The xanthene core contributes to π-π stacking with hydrophobic enzyme domains, as shown in molecular docking studies .

- Structure-activity relationship (SAR) : Methyl or chloro substituents on pyrazole improve potency by 30–50% in analogs .

Q. Experimental validation :

- Surface Plasmon Resonance (SPR) quantifies binding affinity (KD values).

- Enzyme inhibition assays (e.g., IC₅₀ determination) under varied pH/temperature conditions .

Advanced: What in vitro assays are suitable for evaluating biological activity?

Q. Priority assays for oncology/inflammation :

Q. Controls and benchmarks :

- Compare with reference inhibitors (e.g., doxorubicin for cytotoxicity, dexamethasone for inflammation) .

- Include scaffold-negative controls (e.g., xanthene-free analogs) to isolate structural contributions .

Advanced: How to address low solubility in biological assays?

Q. Formulation strategies :

- Nanoparticle encapsulation (e.g., PLGA polymers) improves aqueous dispersion .

- Co-solvent systems : Use DMSO/PEG-400 mixtures (<1% final concentration) to maintain cell viability .

- Prodrug derivatization : Introduce phosphate or glycoside groups to enhance hydrophilicity .

Advanced: What computational tools predict interaction modes with biological targets?

Q. Recommended workflow :

Molecular docking (AutoDock Vina, Glide) to screen against protein databases (e.g., PDB: 1M17 for kinases) .

Molecular Dynamics (MD) simulations (GROMACS) assess binding stability over 100-ns trajectories .

Pharmacophore modeling (Schrödinger) identifies critical interaction motifs (e.g., pyrazine H-bonding) .

Q. Validation :

Advanced: How to analyze contradictory bioactivity data across structural analogs?

Q. Root-cause analysis :

- Metabolic stability : Check CYP450 metabolism via liver microsome assays; unstable analogs show false-negative results .

- Off-target effects : Use kinome-wide profiling (e.g., KINOMEscan) to identify promiscuous binding .

- Crystallographic comparisons : Overlay analog-protein complexes to pinpoint steric clashes or conformational shifts .

Advanced: What strategies mitigate decomposition during long-term storage?

Q. Stability protocols :

- Lyophilization : Store as a lyophilized powder under argon at -80°C to prevent hydrolysis .

- Excipient addition : Mannitol or trehalose (5% w/v) stabilizes the compound in solid state .

- Forced degradation studies : Expose to heat/light/humidity and monitor via HPLC to identify degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.